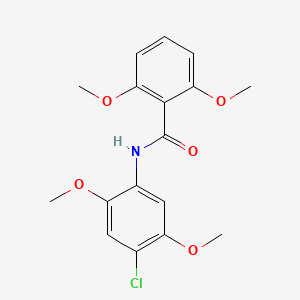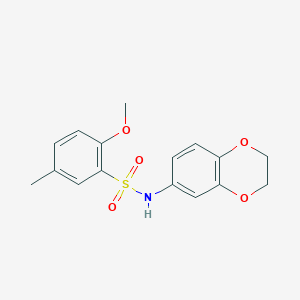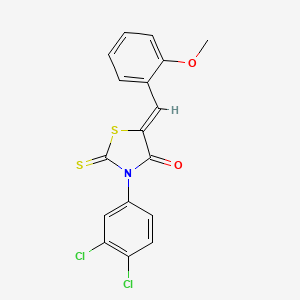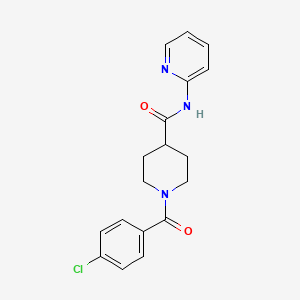![molecular formula C17H13Cl2N3O3 B4679414 4-CHLORO-N~1~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITROBENZAMIDE](/img/structure/B4679414.png)
4-CHLORO-N~1~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITROBENZAMIDE
Overview
Description
4-CHLORO-N~1~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITROBENZAMIDE typically involves multiple steps. One common method includes the following steps:
Nitration: The nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position.
Indole Formation: The formation of the indole moiety through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The coupling of the indole derivative with the nitrated benzamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The indole moiety can be oxidized to form various oxidation products depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Major Products
Reduction: 4-CHLORO-N~1~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-AMINOBENZAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
4-CHLORO-N~1~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological targets, including kinases and receptors, which play crucial roles in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroindole-3-carboxaldehyde
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-N-ethylpiperidine-1-carboxamide
Uniqueness
4-CHLORO-N~1~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-NITROBENZAMIDE is unique due to the presence of both the nitro and indole moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-12-2-4-15-13(8-12)11(9-21-15)5-6-20-17(23)10-1-3-14(19)16(7-10)22(24)25/h1-4,7-9,21H,5-6H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOOBKLTMREFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B4679331.png)
![2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide](/img/structure/B4679340.png)
![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane](/img/structure/B4679356.png)
![2-[4-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4679368.png)
![2-[4-(dimethylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B4679371.png)




![N-benzyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4679406.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B4679413.png)
![1-{3-[(3-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4679418.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4679427.png)

